molecular formula C15H19NO3 B15228131 1-(sec-Butyl)-5-oxo-2-phenylpyrrolidine-3-carboxylic acid

1-(sec-Butyl)-5-oxo-2-phenylpyrrolidine-3-carboxylic acid

Katalognummer: B15228131
Molekulargewicht: 261.32 g/mol
InChI-Schlüssel: LBTSSENZJINNDI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(sec-Butyl)-5-oxo-2-phenylpyrrolidine-3-carboxylicacid is an organic compound that belongs to the class of pyrrolidines. This compound is characterized by a pyrrolidine ring substituted with a sec-butyl group, a phenyl group, a keto group, and a carboxylic acid group. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(sec-Butyl)-5-oxo-2-phenylpyrrolidine-3-carboxylicacid typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable β-keto ester, the compound can be synthesized through a series of steps including alkylation, cyclization, and functional group transformations .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully chosen to facilitate the reactions and minimize by-products. The process may also include purification steps such as crystallization or chromatography to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(sec-Butyl)-5-oxo-2-phenylpyrrolidine-3-carboxylicacid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols

Wissenschaftliche Forschungsanwendungen

1-(sec-Butyl)-5-oxo-2-phenylpyrrolidine-3-carboxylicacid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(sec-Butyl)-5-oxo-2-phenylpyrrolidine-3-carboxylicacid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific context and application being studied .

Vergleich Mit ähnlichen Verbindungen

    1-(sec-Butyl)-5-oxo-2-phenylpyrrolidine-3-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.

    1-(sec-Butyl)-5-oxo-2-phenylpyrrolidine-3-methyl ester: Similar structure but with a methyl ester group instead of a carboxylic acid.

    1-(sec-Butyl)-5-oxo-2-phenylpyrrolidine-3-hydroxyl: Similar structure but with a hydroxyl group instead of a carboxylic acid

Uniqueness: The presence of the carboxylic acid group in 1-(sec-Butyl)-5-oxo-2-phenylpyrrolidine-3-carboxylicacid imparts unique chemical properties, such as acidity and the ability to form salts and esters. This makes it distinct from its analogs and useful in different chemical and biological contexts.

Eigenschaften

Molekularformel

C15H19NO3

Molekulargewicht

261.32 g/mol

IUPAC-Name

1-butan-2-yl-5-oxo-2-phenylpyrrolidine-3-carboxylic acid

InChI

InChI=1S/C15H19NO3/c1-3-10(2)16-13(17)9-12(15(18)19)14(16)11-7-5-4-6-8-11/h4-8,10,12,14H,3,9H2,1-2H3,(H,18,19)

InChI-Schlüssel

LBTSSENZJINNDI-UHFFFAOYSA-N

Kanonische SMILES

CCC(C)N1C(C(CC1=O)C(=O)O)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.